6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.
Introduction of the Bromoethyl Group: The bromoethyl group can be introduced via a nucleophilic substitution reaction, where an ethyl group is brominated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The triazine ring can participate in coupling reactions with other aromatic compounds, forming larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azidoethyl derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-chloroethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- 6-(1-iodoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- 6-(1-bromoethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
Compared to similar compounds, 6-(1-bromoethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of the bromoethyl group, which can undergo specific reactions not possible with chloro or iodo derivatives. Additionally, the methylphenyl group provides distinct steric and electronic properties that can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
6-(1-bromoethyl)-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5/c1-7-3-5-9(6-4-7)15-12-17-10(8(2)13)16-11(14)18-12/h3-6,8H,1-2H3,(H3,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEMJECVQLEGJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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